molecular formula C21H20N4O2 B4514530 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4514530
M. Wt: 360.4 g/mol
InChI Key: JKZMKTVUZGINCX-UHFFFAOYSA-N
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Description

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a pyridinyl group and at position 4 with a carbonyl-linked piperidine-4-carboxamide moiety. This structure integrates aromatic and aliphatic pharmacophores, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-20(26)14-8-11-25(12-9-14)21(27)16-13-19(18-7-3-4-10-23-18)24-17-6-2-1-5-15(16)17/h1-7,10,13-14H,8-9,11-12H2,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZMKTVUZGINCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for condensation reactions, and solvents like ethanol or dimethylformamide for various steps.

Scientific Research Applications

Biological Activities

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide exhibits several notable biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity
Research indicates that compounds with quinoline and piperidine moieties can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets may inhibit tumor growth and induce apoptosis in malignant cells.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be explored further in drug development.

3. Neurological Applications
Given the structural similarities to known neuroactive compounds, this derivative may also have potential as a treatment for neurological disorders, possibly acting on neurotransmitter systems or neuroreceptors.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables researchers to modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Laboratory tests revealed effectiveness against Gram-positive bacteria, indicating its potential role in developing new antibiotics.
  • Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have shown promise for treating anxiety and depression, warranting further exploration in animal models.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. (2-(4-R-Phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2)
  • Synthesis: Synthesized via n-BuLi-mediated coupling of 2-bromopyridine with quinoline intermediates, yielding 80–85% .
  • Key Differences : Lacks the piperidine-4-carboxamide group, instead bearing a 4-R-phenyl substituent. This reduces steric complexity and may enhance synthetic accessibility compared to the target compound.
2.1.2. 1-(Quinolin-2-ylcarbonyl)piperidine-4-carboxylic Acid
  • Structure: Similar quinoline-piperidine backbone but terminates in a carboxylic acid rather than a carboxamide.
  • Physicochemical Properties : Molecular weight = 284.31 g/mol; polar carboxylic acid group increases hydrophilicity compared to the carboxamide variant .

Piperidine-4-Carboxamide Derivatives

2.2.1. 1-Benzyl-N-Cyclohexylpiperidine-4-carboxamide (2a)
  • Synthesis : Prepared via benzylation of piperidine-4-carboxamide, yielding 26% .
  • Key Differences: Replaces the quinoline-pyridinyl moiety with a benzyl group, simplifying the structure but reducing aromatic conjugation.
2.2.2. 1-(4-Chlorobenzyl)-N-Isopropylpiperidine-4-carboxamide (2h)

Advanced Hybrid Structures

2.3.1. 1-[3-(Morpholine-4-Sulfonyl)pyridin-2-yl]-N-(3-Phenylpropyl)piperidine-4-carboxamide
  • Structure : Integrates a morpholine-sulfonyl group on pyridine and a phenylpropyl carboxamide side chain.
  • Functional Impact : The sulfonyl group enhances solubility and may modulate enzyme inhibition (e.g., soluble epoxide hydrolase), offering a template for optimizing the target compound’s pharmacokinetics .

Pharmacological and Physicochemical Insights

  • Solubility: The carboxamide group in the target compound likely enhances water solubility compared to ester or ether analogs (e.g., YS-2) but may be offset by the hydrophobic quinoline-pyridinyl core .
  • Receptor Affinity: Piperidine-4-carboxamides (e.g., compound 2j) demonstrate affinity for sigma receptors, suggesting CNS activity. The target’s quinoline moiety may confer additional antimalarial or anticancer properties .
  • Metabolic Stability : Halogenated derivatives (e.g., 2h) show improved stability, a strategy applicable to the target compound for optimizing half-life .

Biological Activity

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, characterized by a unique structural arrangement that includes a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a piperidine ring linked to a carbonyl group, which is further connected to a pyridine-substituted quinoline derivative. The synthesis involves multiple steps that allow for the introduction of various functional groups, potentially modifying its biological activity.

Biological Activity

This compound exhibits several notable biological activities:

1. Enzyme Inhibition

The compound has been studied for its binding affinity towards different biological targets, particularly protein kinases. For instance, related compounds have shown potent inhibition of PI3Kδ kinase, with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents in cancer treatment .

2. Anticancer Properties

Research indicates that derivatives of this compound may act as fatty acid synthase (FASN) inhibitors, which are relevant in cancer therapy. FASN plays a crucial role in lipid metabolism and is often overexpressed in various cancers . The inhibition of FASN can lead to reduced tumor growth and proliferation.

3. Neuroprotective Effects

Certain studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like butyrylcholinesterase (BuChE) and BACE-1, which are implicated in the pathology of Alzheimer's .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound Name Structure Unique Features
N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamideNaphthalenContains a naphthalene moiety that enhances hydrophobic interactions.
Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanonePiperidinFeatures different pyridine substitution affecting biological activity.
5-carbonyl imidazole derivativesImidazoleExhibits different mechanisms of action in enzyme inhibition.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models:

  • Cancer Models : In rodent models, compounds structurally related to this compound have shown significant tumor regression when administered as FASN inhibitors .
  • Neurodegenerative Disease Models : In vitro assays have indicated that certain derivatives can effectively inhibit Aβ aggregation, a hallmark of Alzheimer's disease pathology, suggesting potential for therapeutic application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 2
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1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

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